

Ecdysterone 20,22-monoacetone molecular weight and formula

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Compound of Interest

Compound Name: *Ecdysterone 20,22-monoacetone*

Cat. No.: *B12425690*

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Ecdysterone 20,22-monoacetone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysterone and its derivatives are a class of naturally occurring steroid hormones found in insects and plants that have garnered significant interest for their potential anabolic and therapeutic properties. This technical guide focuses on **Ecdysterone 20,22-monoacetone**, providing a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

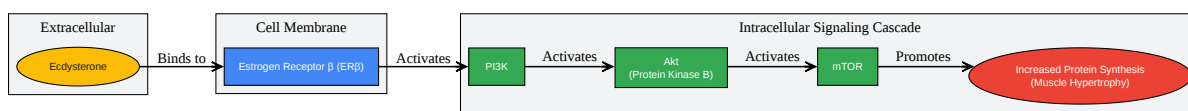
Core Compound Data

Ecdysterone 20,22-monoacetone is a synthetic derivative of ecdysterone, a phytoecdysteroid. The acetone group is a protective group for the 20- and 22-hydroxyl groups of ecdysterone.

Property	Value	Source(s)
Molecular Formula	C30H48O7	[1]
Molecular Weight	520.7 g/mol	[1]
IUPAC Name	(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one	[1]
Synonyms	20-hydroxyecdysone 20,22-acetonide, Ecdysterone 20,22-monoacetonide	[1]
CAS Number	22798-96-5	[2]

Mechanism of Action: Signaling Pathways

Ecdysterone exerts its biological effects primarily through a non-androgenic pathway, distinguishing it from classic anabolic steroids. The primary mechanism involves the activation of estrogen receptor beta (ER β), which subsequently triggers downstream signaling cascades, most notably the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.



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Figure 1: Ecdysterone Signaling Pathway via ER β and PI3K/Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Ecdysterone 20,22-monoacetone**.

General Synthesis of Ecdysteroid Acetonides

This protocol provides a general method for the preparation of ecdysteroid acetonides, which can be adapted for the synthesis of **Ecdysterone 20,22-monoacetone** from ecdysterone.

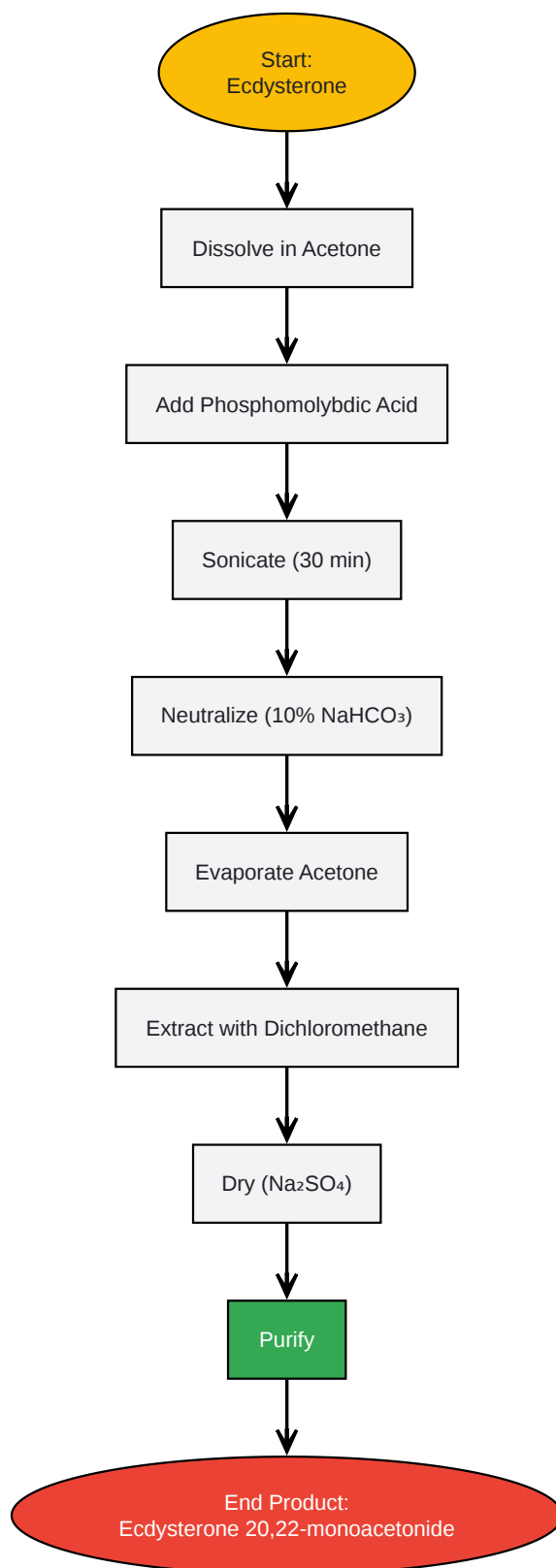
Materials:

- Ecdysterone
- Acetone
- Phosphomolybdic acid
- 10% aqueous Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (CH₂Cl₂)
- Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve the starting ecdysteroid (e.g., ecdysterone) in acetone at a concentration of 1 g/100 mL.
- Add 1 g of phosphomolybdic acid for each gram of the starting material to the solution.
- Sonicate the mixture at room temperature for 30 minutes.
- Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.

- Evaporate the acetone under reduced pressure using a rotary evaporator.
- Extract the compound from the aqueous residue with three portions of 50 mL of dichloromethane.
- Combine the organic fractions and dry them over Na_2SO_4 .
- Filter and evaporate the solvent to obtain the crude acetonide product.
- Purify the product using appropriate chromatographic techniques.[\[3\]](#)



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Figure 2: General workflow for the synthesis of ecdysteroid acetonides.

C2C12 Myotube Hypertrophy Assay

This in vitro assay is used to assess the anabolic potential of compounds by measuring their effect on the size of C2C12 myotubes.^[4]

Materials:

- C2C12 myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin/Streptomycin solution
- **Ecdysterone 20,22-monoacetone**
- Vehicle control (e.g., DMSO)
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., DAPI for nuclei, anti-myosin heavy chain antibody for myotubes)

Procedure:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
 - Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) when cells reach approximately 80% confluency.
- Treatment:
 - After 4-5 days of differentiation, treat the myotubes with various concentrations of **Ecdysterone 20,22-monoacetone** or a vehicle control.

- Fixation and Staining:
 - After the desired treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells and stain with appropriate markers (e.g., DAPI and anti-myosin heavy chain antibody).
- Imaging and Analysis:
 - Capture images of the myotubes using fluorescence microscopy.
 - Measure the diameter of the myotubes using image analysis software.
 - Compare the average myotube diameter between treated and control groups to determine the hypertrophic effect.[5]

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the steps to investigate the effect of **Ecdysterone 20,22-monoacetone** on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[6]

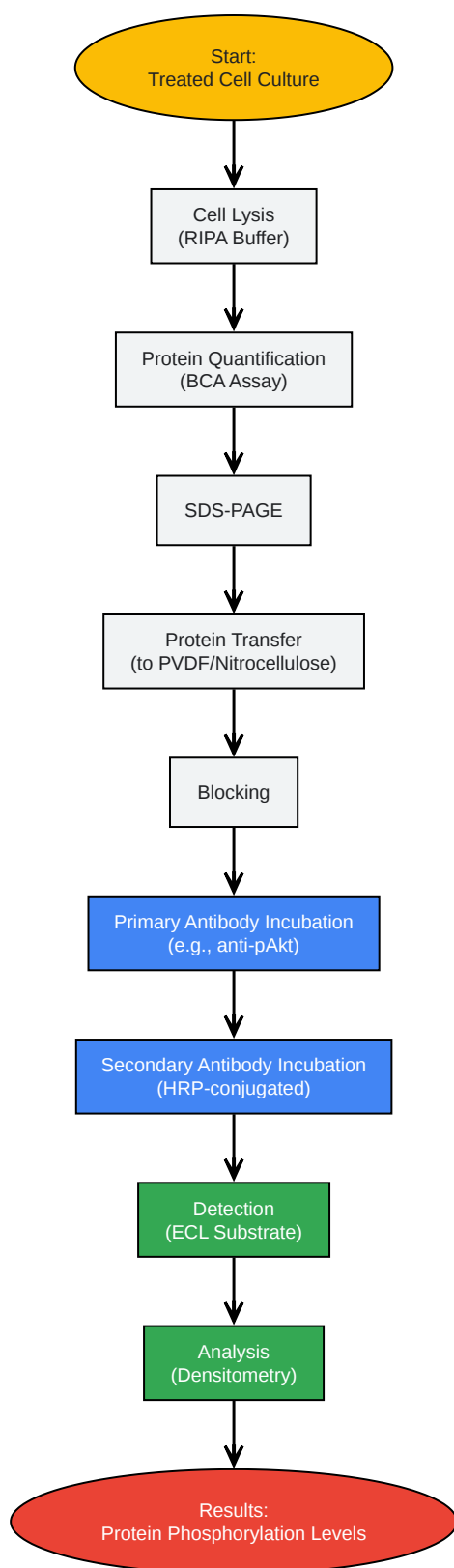
Materials:

- Treated C2C12 cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis:
 - Detect the protein bands using an ECL substrate and an imaging system.
 - Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.



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Figure 3: Experimental workflow for Western Blot analysis.

In Silico Molecular Docking

Molecular docking simulations can be employed to predict the binding affinity and interaction of **Ecdysterone 20,22-monoacetone** with its putative target, estrogen receptor beta.^[7]

Software:

- Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
- Protein Data Bank (PDB) for receptor structures

Procedure:

- Preparation of Receptor and Ligand:
 - Obtain the 3D structure of the target receptor (e.g., ER β) from the PDB.
 - Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Generate the 3D structure of **Ecdysterone 20,22-monoacetone** and optimize its geometry.
- Docking Simulation:
 - Define the binding site on the receptor.
 - Perform the docking simulation using an appropriate algorithm to predict the binding poses of the ligand within the receptor's active site.
- Analysis of Results:
 - Analyze the predicted binding poses and their corresponding binding energies.
 - Visualize and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.^[8]

Conclusion

Ecdysterone 20,22-monoacetone represents an interesting compound for further investigation due to the established anabolic and therapeutic potential of its parent compound, ecdysterone. This technical guide has provided essential information regarding its molecular characteristics, a plausible mechanism of action involving the ER β and PI3K/Akt signaling pathway, and detailed protocols for its synthesis and biological evaluation. The methodologies and data presented herein are intended to facilitate further research into the pharmacological profile and potential applications of this and related ecdysteroids.

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